molecular formula C9H7NOS2 B074922 3-Phenylrhodanine CAS No. 1457-46-1

3-Phenylrhodanine

Cat. No.: B074922
CAS No.: 1457-46-1
M. Wt: 209.3 g/mol
InChI Key: DVRWEKGUWZINTQ-UHFFFAOYSA-N
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Description

3-Phenylrhodanine is a heterocyclic compound with the molecular formula C9H7NOS2. It features a thiazolidine ring with a phenyl group attached to the third carbon and a thioxo group at the second carbon. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry .

Mechanism of Action

Mode of Action

The mode of action of 3-Phenylrhodanine is also not well-understood at this time. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level. Without knowledge of the specific targets of this compound, it is difficult to provide a detailed explanation of its mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be impacted by this compound

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

Without more information on its targets, mode of action, and affected biochemical pathways, it is difficult to describe the specific effects of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of certain enzymes or proteins . .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction.

Cellular Effects

It is speculated that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that the compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that the compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is believed that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylrhodanine can be synthesized through various methods. One common approach involves the reaction of phenyl isothiocyanate with thioglycolic acid in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylrhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylrhodanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties

Comparison with Similar Compounds

Uniqueness: 3-Phenylrhodanine is unique due to its phenyl group, which enhances its biological activity and makes it a versatile compound in medicinal chemistry. Its ability to undergo various chemical reactions and its broad spectrum of biological activities set it apart from other similar compounds .

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRWEKGUWZINTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061706
Record name 4-Thiazolidinone, 3-phenyl-2-thioxo-
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Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-46-1
Record name 3-Phenylrhodanine
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Record name N-Phenylrhodanine
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Record name 3-Phenylrhodanine
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Record name 4-Thiazolidinone, 3-phenyl-2-thioxo-
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Record name 4-Thiazolidinone, 3-phenyl-2-thioxo-
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Record name 3-phenylrhodanine
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Record name N-PHENYLRHODANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the thermal stability of 3-phenylrhodanine?

A1: this compound undergoes thermal rearrangement in the presence of air. This process involves the homolytic cleavage of (C—S) and (C—N) bonds, leading to a series of reactions such as hydrogen abstractions, coupling, and cyclization. The products formed from the pyrolysis of this compound include carbon disulfide (CS2), carbon monoxide (CO), hydrogen sulfide (H2S), ammonia (NH3), aniline, dibenzylamine, tribenzylamine, thioglycolic acid, phenyl isothiocyanate, bibenzyl, stilbene, p-aminoacetophenone, thiocarbanilide, 2-thioxoindole, and 2,3,4,5-tetraphenylthiophene. []

Q2: How does the structure of this compound influence its reactivity with diazo compounds?

A2: The reactivity of this compound with diazo compounds depends on the specific diazo reagent and reaction conditions. Diazomethane reacts with 5-benzylidene-3-phenylrhodanine at the exocyclic C=C bond, yielding both spirocyclopropane derivatives and C-methylated products. [] Similarly, phenyldiazomethane forms spirocyclopropane derivatives via reaction at the C=C bond. [] In contrast, diphenyldiazomethane reacts selectively with the C=S group, resulting in the formation of 2-(diphenylmethylidene)-1,3-thiazolidine through a [2+3] cycloaddition and subsequent extrusion reactions. []

Q3: Has the reaction of this compound with thiocarbonyl ylides been explored?

A3: Yes, studies have investigated the chemoselectivity of [2+3]-cycloadditions between thiocarbonyl ylides and 5-benzylidene-3-phenylrhodanine. Interestingly, the reaction outcome is dependent on the nature of the thiocarbonyl ylide. While aromatic thiocarbonyl ylides predominantly add to the C=C bond, aliphatic versions exclusively react with the exocyclic C=C bond, forming spirocyclic tetrahydrothiophene derivatives. []

Q4: Have computational methods been used to understand the reactivity of this compound?

A4: Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanisms of 5-benzylidene-3-phenylrhodanine with different diazo compounds. These studies have provided insights into the chemoselectivity observed with diazomethane, phenyldiazomethane, and diphenyldiazomethane. []

Q5: What synthetic strategies have been used to prepare derivatives of this compound?

A5: this compound and its derivatives can be synthesized through condensation reactions with various aldehydes. For example, reactions with pyridine and quinoline aldehydes [], as well as trialdehydes containing a 1,3,5-triazine ring [], have been reported. These reactions typically proceed under acidic conditions, yielding crystalline, colored condensation products. [, ]

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